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molecular formula C6H9NO2 B077066 Isopropyl cyanoacetate CAS No. 13361-30-3

Isopropyl cyanoacetate

Cat. No. B077066
M. Wt: 127.14 g/mol
InChI Key: BESQLCCRQYTQQI-UHFFFAOYSA-N
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Patent
US06271410B1

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), isopropanol (80 g; 1.33 mol) and methanesulfonic acid (1.00 g; 0.01 mol) were introduced into a 500 ml flask. The mixture was slowly heated to a maximum of 105° C. while collecting distillates at 77-80° C. Additional isopropanol (220 g; 3.67 mol) was added to maintain the flask at 105-110° C. and the collection of distillates was continued at 77-80° C. After distilling off the unreacted isopropanol, the isopropyl cyanoacetate (bp 100° C./20 mm Hg) was collected as a clear liquid. The yield was 120 g (94.5% of theoretical and its purity was >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH:7](O)([CH3:9])[CH3:8].CS(O)(=O)=O>>[C:1]([CH2:3][C:4]([O:6][CH:7]([CH3:9])[CH3:8])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
85.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while collecting distillates at 77-80° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the flask at 105-110° C.
DISTILLATION
Type
DISTILLATION
Details
the collection of distillates
CUSTOM
Type
CUSTOM
Details
was continued at 77-80° C
DISTILLATION
Type
DISTILLATION
Details
After distilling off the unreacted isopropanol
CUSTOM
Type
CUSTOM
Details
the isopropyl cyanoacetate (bp 100° C./20 mm Hg) was collected as a clear liquid

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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